2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide is a synthetic organic compound that combines a dichlorophenoxy group with a thiophene ring and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide typically involves the following steps:
Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 2-amino-2-(thiophen-3-yl)ethanol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
This compound may serve as a ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding. Its structural features enable it to interact with various biological targets, providing insights into biochemical pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the dichlorophenoxy group suggests possible applications in developing herbicides or antimicrobial agents.
Industry
Industrially, this compound could be used in the formulation of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, from crop protection to drug development.
Mechanism of Action
The mechanism by which 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide exerts its effects depends on its specific application. For instance, as a herbicide, it may mimic natural plant hormones, disrupting normal growth processes. In biological systems, it could interact with specific enzymes or receptors, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A well-known herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic Acid: Another herbicide with additional chlorine substitution.
Mecoprop (2-(2-methyl-4-chlorophenoxy)propionic acid): A related compound used in weed control.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide is unique due to the presence of the thiophene ring and the hydroxyethyl group, which confer distinct chemical and biological properties. These features may enhance its reactivity and specificity in various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c15-10-1-2-13(11(16)5-10)20-7-14(19)17-6-12(18)9-3-4-21-8-9/h1-5,8,12,18H,6-7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPLSTWLEZMGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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